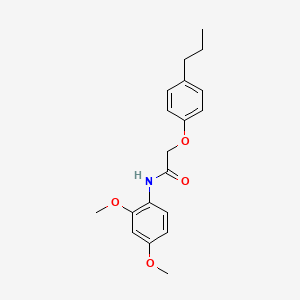

N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed to mimic the effects of testosterone without the negative side effects associated with traditional anabolic steroids. In

科学的研究の応用

Enzymatic Modification for Antioxidant Synthesis

A study by Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, a phenolic compound related to N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide. The study focused on enhancing its antioxidant capacity through laccase-mediated oxidation, producing dimers with higher antioxidant activity.

Crystal Structure Analysis of Capsaicinoids

The crystal structure of capsaicinoid compounds, closely related to this compound, was examined by Park et al. (1995). Their findings provide insights into the structural aspects of such compounds, which can be crucial for understanding their biological activities.

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This research shows the potential of such compounds in the synthesis of important pharmaceuticals.

Antioxidant Properties of Phenolic Derivatives

The antioxidant properties of various phenolic compounds, including structures similar to this compound, were investigated by Dinis, Madeira, and Almeida (1994). Their study highlights the role of these compounds as inhibitors of lipid peroxidation and scavengers of peroxyl radicals.

Oxidative Radical Cyclization in Alkaloid Synthesis

Research by Chikaoka et al. (2003) demonstrated the use of Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides, which are structurally related to this compound, for synthesizing erythrinanes, a class of natural alkaloids.

X-ray Powder Diffraction of Derivatives for Pesticide Development

The study by Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to the target compound, using X-ray powder diffraction. These compounds have potential as pesticides.

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani, Pal, Hegde, and Hashim (2014) explored the potential of 2-(substituted phenoxy) acetamide derivatives, similar to this compound, for anticancer, anti-inflammatory, and analgesic activities. Their findings, as discussed in BioMed Research International, indicated that certain derivatives showed promising biological activities.

Hydrogen-Bonded Complexes Study

Malathi, Sabesan, and Krishnan (2004) investigated the hydrogen-bonded complexes formed by acetamide and formamide with various phenols. This study is relevant to understanding the molecular interactions and properties of compounds like this compound.

Acyliminium Ion Cyclisation in Alkaloid Synthesis

The work by King (2007) showcased a high yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, structurally related to the target compound, for the synthesis of alkaloids. This highlights the compound's utility in complex organic synthesis.

Nitrosylated and Nitrated Derivatives in Microbial Transformation

The study by Girel et al. (2022) on the microbial transformation of N-(2-hydroxyphenyl)acetamides into bioactive nitrosylated and nitrated derivatives underscores the potential of such compounds in the context of microbial metabolism and biotransformation.

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-4-5-14-6-8-15(9-7-14)24-13-19(21)20-17-11-10-16(22-2)12-18(17)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRJKIPBAPAXBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2776672.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2776673.png)

![5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2776676.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776679.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)